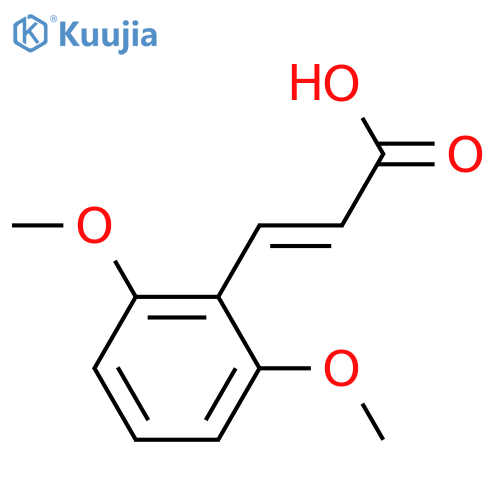Cas no 59131-19-0 (2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)-)

59131-19-0 structure
商品名:2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)-
2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)- 化学的及び物理的性質
名前と識別子
-
- 2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)-
- AKOS000111374
- (E)-3-(2,6-dimethoxyphenyl)prop-2-enoic acid
- MFCD00174329
- 59131-19-0
- SCHEMBL16265416
- FD67124
- (E)-3-(2,6-dimethoxyphenyl)acrylic acid
- EN300-1457046
- CS-0345023
- 3-(2,6-dimethoxyphenyl)acrylic acid
- G64809
- 2,6-DIMETHOXYCINNAMIC ACID
- EN300-1848220
- CHEMBL4524991
- (2E)-3-(2,6-DIMETHOXYPHENYL)PROP-2-ENOIC ACID
- 76197-69-8
-
- インチ: InChI=1S/C11H12O4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+
- InChIKey: WILLCJDOWRLEMC-VOTSOKGWSA-N
- ほほえんだ: COc1cccc(OC)c1\C=C\C(O)=O
計算された属性
- せいみつぶんしりょう: 208.074
- どういたいしつりょう: 208.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8A^2
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- PSA: 55.76000
- LogP: 1.80160
2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016453-500mg |
2,6-Dimethoxycinnamic acid |
59131-19-0 | 97% | 500mg |
$815.00 | 2023-09-01 | |
| Alichem | A015016453-250mg |
2,6-Dimethoxycinnamic acid |
59131-19-0 | 97% | 250mg |
$470.40 | 2023-09-01 | |
| Alichem | A015016453-1g |
2,6-Dimethoxycinnamic acid |
59131-19-0 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415693-1g |
3-(2,6-Dimethoxyphenyl)acrylic acid |
59131-19-0 | 98% | 1g |
¥4960.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415693-100mg |
3-(2,6-Dimethoxyphenyl)acrylic acid |
59131-19-0 | 98% | 100mg |
¥936.00 | 2024-05-07 |
2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)- 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
59131-19-0 (2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)-) 関連製品
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
